molecular formula C21H29ClN4O3 B2631013 (4-Isopropoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1185026-14-5

(4-Isopropoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2631013
CAS No.: 1185026-14-5
M. Wt: 420.94
InChI Key: AQWINMXABDATAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Isopropoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride” is a chemical compound with the molecular formula C21H29ClN4O3 and a molecular weight of 420.94 . It is not intended for human or veterinary use and is typically used for research purposes.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 420.94 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available sources.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on pyridine and piperazine derivatives, including compounds structurally related to "(4-Isopropoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride," has shown that these molecules exhibit antimicrobial activities. Patel et al. (2011) synthesized new pyridine derivatives showing variable and modest activity against investigated strains of bacteria and fungi. This suggests the potential of such compounds in developing new antimicrobial agents Patel, Agravat, & Shaikh, 2011.

Anticancer and Antituberculosis Applications

Mallikarjuna et al. (2014) conducted synthesis and evaluation of piperazin-1-yl methanone derivatives for anticancer and antituberculosis activities. Selected compounds showed significant effects in vitro, highlighting their therapeutic potential against these diseases Mallikarjuna, Padmashali, & Sandeep, 2014.

Synthesis and Characterization for Potential Dual Antihypertensive Agents

Marvanová et al. (2016) designed and synthesized new benzoate derivatives as potential dual antihypertensive agents. The study focused on the synthesis of these compounds as free bases and their transformation into hydrochloride salts, revealing insights into their structural and pharmacological properties Marvanová, Padrtová, Pekárek, Brus, Czernek, Mokrý, Humpa, Oravec, & Jampílek, 2016.

Potential Antagonists for G Protein-Coupled Receptors

Research by Romero et al. (2012) presented the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7). This study identified compounds with subnanomolar potencies, demonstrating the role of such chemical structures in modulating receptor activity, which could be crucial for developing new therapeutic agents Romero, Hastings, Moningka, Guo, Wang, Di Salvo, Lei, Trusca, Deng, Tong, Terebetski, Ball, & Ujjainwalla, 2012.

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3.ClH/c1-4-15-27-20-10-9-19(22-23-20)24-11-13-25(14-12-24)21(26)17-5-7-18(8-6-17)28-16(2)3;/h5-10,16H,4,11-15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWINMXABDATAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.